4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog No.
S706909
CAS No.
4875-39-2
M.F
C12H13N3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyrid...

CAS Number

4875-39-2

Product Name

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12/h1-5,8,11,13H,6-7H2,(H,14,15)

InChI Key

SHIJOLLBBCZWON-UHFFFAOYSA-N

SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine structure. This compound belongs to the class of tetrahydroimidazo[4,5-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C12H14N2, and it features a phenyl group attached to the tetrahydroimidazo moiety, contributing to its unique properties.

Synthesis and Chemical Modifications:

-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (also known as 4-phenyl-THIP) is a heterocyclic compound synthesized through various methods, including condensation reactions and multicomponent reactions. Researchers have explored its functionalization through different chemical modifications, such as:

  • N-alkylation: This involves introducing an alkyl group to the nitrogen atom in the imidazole ring. Studies have shown that N-alkylation can modulate the biological activity of 4-phenyl-THIP derivatives. [Source: European Journal of Medicinal Chemistry, ]
  • C-arylation: This involves introducing an aryl group (such as a phenyl group) to the carbon atoms in the imidazole or pyridine ring. C-arylation can influence the lipophilicity and metabolic stability of 4-phenyl-THIP derivatives. [Source: Molecules (MDPI), ]

Potential Applications:

Research suggests that 4-phenyl-THIP and its derivatives may possess various potential applications, including:

  • Antimicrobial activity: Studies have investigated the potential of 4-phenyl-THIP derivatives as antimicrobial agents against bacteria, fungi, and viruses. [Source: Molecules (MDPI), ]
  • Antidepressant activity: Some studies have explored the potential antidepressant effects of 4-phenyl-THIP derivatives, although further research is needed to confirm these findings. [Source: Bioorganic & Medicinal Chemistry Letters, ]
  • Kinase inhibition: Certain 4-phenyl-THIP derivatives have been investigated for their ability to inhibit specific enzymes called kinases, which play a role in various cellular processes. [Source: European Journal of Medicinal Chemistry, ]

The synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine typically involves the Pictet–Spengler reaction, where histamine reacts with formaldehyde. This reaction leads to the formation of the tetrahydroimidazo core through cyclization. Subsequent reactions can include alkylation or acylation of the secondary amine in the compound to yield various derivatives with modified biological activities .

Key Reactions:

  • Pictet–Spengler Reaction: Histamine + Formaldehyde → 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine.
  • Alkylation/Acylation: Treatment with alkyl or aryl bromides or acid chlorides under specific conditions to modify the compound's structure and enhance its properties .

4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibits significant biological activity. It has been studied for its potential as a P2X7 receptor antagonist, which may have implications in treating inflammatory diseases and pain management. The compound's derivatives have shown varying degrees of inhibition against specific enzymes and receptors related to these conditions .

Reported Biological Activities:

  • P2X7 Receptor Antagonism: Inhibition studies indicate that certain derivatives exhibit potent antagonistic effects on P2X7 receptors.
  • Enzyme Inhibition: Variants of this compound have demonstrated inhibitory effects on various enzymes involved in metabolic pathways.

The synthesis of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine can be achieved through several methods:

  • Pictet–Spengler Reaction:
    • Reacting histamine with paraformaldehyde in an aqueous solution.
    • Heating the mixture under reflux conditions to facilitate cyclization.
  • Alkylation/Acylation:
    • Following initial synthesis, derivatives can be created by treating the compound with alkyl or aryl halides in solvents like dimethoxyethane or acetonitrile under basic conditions.
  • Modification of Substituents:
    • Further reactions can introduce various substituents at different positions on the imidazo ring to tailor biological activity .

The applications of 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine are primarily in medicinal chemistry due to its biological activities:

  • Drug Development: As a lead compound for developing new medications targeting inflammatory diseases and pain relief.
  • Research Tool: Used in biochemical assays to study P2X7 receptor functions and other related pathways.

Interaction studies involving 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine focus on its binding affinity and inhibitory potential against various biological targets:

  • P2X7 Receptor Binding: Studies have quantified the Ki values for different derivatives indicating their potency as antagonists.
  • Enzyme Interaction: Evaluations of how modifications affect binding affinity and inhibition rates provide insights into structure–activity relationships.

Several compounds share structural similarities with 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
4-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridineSimilar core structureMethyl substitution may influence solubility and receptor affinity
6-Bromo-4-methylimidazo[4,5-c]pyridineHalogenated derivativePotentially enhanced activity due to electron-withdrawing effects
2-(Aminomethyl)-3-methylimidazo[4,5-b]pyridineDifferent ring fusionExhibits distinct biological properties due to structural differences

Uniqueness

The presence of the phenyl group in 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine differentiates it from other similar compounds by potentially enhancing lipophilicity and bioavailability while also influencing its interaction with biological targets.

The crystallographic analysis of 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine reveals fundamental structural parameters that define its solid-state architecture [1]. The compound exhibits a molecular weight of 199.25 grams per mole, with the molecular formula C₁₃H₁₃N₃ [1]. X-ray diffraction studies have established that the tetrahydroimidazopyridine core adopts a specific three-dimensional conformation in the crystalline state [2].

The crystallographic data indicates that related imidazopyridine compounds typically crystallize in monoclinic crystal systems [2]. For the imidazopyridine framework, unit cell parameters have been reported with space group P₂₁/n, where the unit cell dimensions include a = 4.8410(12) Å, b = 17.065(4) Å, c = 23.332(7) Å, with α = γ = 90° and β = 92.390° [2]. The molecular structure demonstrates that the imidazopyridine ring system maintains planarity, with bond lengths and angles consistent with aromatic heterocyclic systems [2].

Crystallographic studies of related phenyl-substituted imidazopyridines reveal that the phenyl ring adopts varying torsion angles relative to the imidazopyridine plane [3]. The crystal structure analysis shows that the phenyl groups can exhibit different orientations, with torsion angles ranging from moderate to significant values depending on crystal packing forces [3]. Intermolecular interactions in the crystal lattice are primarily governed by hydrogen bonding patterns, particularly involving the nitrogen atoms of the imidazole moiety [4].

Crystallographic ParameterValueReference
Molecular Weight199.25 g/mol [1]
Crystal SystemMonoclinic [2]
Space GroupP₂₁/n [2]
Unit Cell a4.8410(12) Å [2]
Unit Cell b17.065(4) Å [2]
Unit Cell c23.332(7) Å [2]
β angle92.390° [2]

The crystal packing arrangement demonstrates that molecules are organized through hydrogen-bonded networks, forming extended supramolecular assemblies [4]. The nitrogen atoms in the imidazole ring serve as hydrogen bond acceptors, while any available hydrogen atoms on the nitrogen can act as donors [4]. These intermolecular interactions contribute significantly to the overall stability of the crystalline lattice [4].

Nuclear Magnetic Resonance Spectroscopic Profiling (¹H, ¹³C, and 2D Techniques)

The nuclear magnetic resonance spectroscopic characterization of 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine provides detailed information about its molecular structure and electronic environment [5]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the tetrahydroimidazopyridine framework, with signals appearing in distinct regions corresponding to different proton environments [5].

In the proton nuclear magnetic resonance spectrum, the methylene protons of the tetrahydropyridine ring typically appear as complex multiplets in the aliphatic region [5]. For related tetrahydroimidazopyridine derivatives, chemical shifts have been observed at δ 2.56-2.75 ppm for the methylene protons adjacent to nitrogen [5]. The phenyl protons appear in the aromatic region between δ 7.16-7.30 ppm, showing characteristic patterns consistent with monosubstituted benzene rings [5].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework [6]. The carbon atoms in the imidazole ring exhibit distinct chemical shifts, with the carbon between the two nitrogens typically appearing significantly downfield [6]. Carbon-13 nuclear magnetic resonance studies of imidazo[4,5-c]pyridine derivatives have revealed that protonation patterns can be elucidated through analysis of carbon chemical shift changes [6].

Two-dimensional nuclear magnetic resonance techniques offer enhanced structural elucidation capabilities for complex heterocyclic systems [7]. Homonuclear correlation spectroscopy experiments identify scalar coupling relationships between protons, establishing connectivity patterns within the tetrahydroimidazopyridine framework [8]. Nuclear Overhauser effect spectroscopy provides spatial proximity information, confirming the three-dimensional arrangement of substituents [7].

Nuclear Magnetic Resonance ParameterChemical Shift RangeAssignment
Methylene Protons (H-5,6,7)δ 2.56-2.75 ppmTetrahydropyridine ring [5]
Aromatic Protonsδ 7.16-7.30 ppmPhenyl ring [5]
Imidazole Carbonδ 150-160 ppmC-2 imidazole [6]
Aromatic Carbonsδ 120-140 ppmPhenyl carbons [6]

Heteronuclear multiple bond correlation experiments establish long-range carbon-proton connectivities, providing definitive structural assignments [7]. These two-dimensional experiments are particularly valuable for distinguishing between different regioisomers and confirming the substitution pattern of the phenyl group [7]. The integration of multiple nuclear magnetic resonance techniques enables comprehensive structural characterization of the tetrahydroimidazopyridine scaffold [9].

Quantum Mechanical Calculations of Tautomerism

Quantum mechanical calculations using density functional theory methods have provided extensive insights into the tautomeric behavior of imidazo[4,5-c]pyridine systems [10]. The B3LYP functional with 6-311++G(d,p) basis sets has been employed to investigate the relative stabilities of different tautomeric forms [10]. These computational studies reveal that the imidazopyridine framework can exist in multiple tautomeric forms, with significant energy differences between isomers [10].

Density functional theory calculations demonstrate that the most stable tautomer of 1H-imidazo[4,5-c]pyridine corresponds to the form where the hydrogen is positioned on the nitrogen atom of the imidazole ring [4]. The energy differences between tautomers range from several kilocalories per mole, indicating clear thermodynamic preferences [11]. Molecular electrostatic potential surfaces calculated using density functional theory methods reveal the distribution of electron density and identify regions of electrophilic and nucleophilic character [12].

Frontier molecular orbital analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [13]. The energy gap between these orbitals, calculated using B3LYP/6-311G** methods, ranges from 0.105 to 0.177 atomic units for substituted imidazopyridine derivatives [13]. These calculations indicate that the compounds exhibit moderate kinetic stability and reasonable electrophilic character [13].

Tautomerization mechanisms have been investigated through transition state calculations, revealing the energy barriers for hydrogen migration processes [14]. Density functional theory studies using the polarizable continuum model demonstrate that solvent effects can significantly influence tautomer stability [11]. In polar solvents such as water and methanol, the relative energies of different tautomeric forms can shift by several kilocalories per mole [11].

Computational ParameterMethodValue/Result
Energy Gap (HOMO-LUMO)B3LYP/6-311G**0.105-0.177 au [13]
Basis SetDFT Calculations6-311++G(d,p) [10]
Tautomer Energy DifferenceB3LYPSeveral kcal/mol [11]
Solvent Effect ModelPCMSignificant stabilization [11]

Natural bond orbital analysis has been employed to understand the electronic structure and hydrogen bonding patterns in dimeric forms [4]. These calculations reveal that hydrogen bonding interactions between imidazopyridine molecules involve moderate to strong N-H···N type interactions [4]. The computational results provide fundamental insights into the electronic factors governing molecular recognition and self-assembly processes [4].

Comparative Analysis with Related Imidazopyridine Isomers

The structural comparison between 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine and related imidazopyridine isomers reveals significant differences in their physicochemical properties [15]. The imidazo[4,5-c]pyridine isomer differs fundamentally from imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine in terms of nitrogen positioning and electronic characteristics [15]. These structural variations result in distinct molecular properties that influence biological activity and chemical reactivity [16].

Imidazo[4,5-b]pyridine, also known as 4-azabenzimidazole, represents the [4,5-b]-fused isomer with a molecular weight of 119.12 grams per mole [17]. The key distinguishing feature is the arrangement of nitrogen atoms within the bicyclic framework, which significantly affects the electronic distribution and hydrogen bonding capabilities [18]. Comparative studies demonstrate that N-4 and N-5 regioisomers are predominantly formed during alkylation reactions of these systems [18].

The imidazo[1,2-a]pyridine isomer exhibits different coordination behavior and crystal packing patterns compared to the [4,5-c] variant [19]. Crystallographic studies of cobalt complexes with imidazo[1,2-a]pyridine reveal tetrahedral coordination geometries with distinct intermolecular interaction patterns [19]. The molecular packing involves both C-H···Cl interactions and π-π stacking arrangements that differ substantially from [4,5-c]pyridine analogs [19].

Nuclear magnetic resonance studies have been instrumental in distinguishing between different imidazopyridine isomers [7]. Two-dimensional nuclear Overhauser effect spectroscopy experiments provide definitive structural assignments by revealing spatial relationships between substituents and the heterocyclic framework [7]. Heteronuclear multiple bond correlation spectra complement these findings by establishing long-range carbon-proton connectivities [7].

Isomer TypeMolecular WeightKey Structural FeatureSpace Group
Imidazo[4,5-c]pyridine199.25 g/mol [1]Nitrogen at position 1,3P₂₁/n [2]
Imidazo[4,5-b]pyridine119.12 g/mol [17]4-AzabenzimidazoleVariable [17]
Imidazo[1,2-a]pyridineVariableDifferent N arrangementVarious [19]

The physicochemical property differences between isomers extend to parameters such as logP values, topological polar surface area, and central nervous system multiparameter optimization scores [15]. These variations directly impact the drug-like properties and potential biological applications of each isomeric form [15]. The imidazo[4,5-c]pyridine scaffold generally exhibits different lipophilicity and hydrogen bonding characteristics compared to its [4,5-b] and [1,2-a] counterparts [16].

Traditional Pictet-Spengler Cyclization Approaches

The Pictet-Spengler reaction represents one of the most fundamental and widely utilized synthetic approaches for constructing the tetrahydroimidazo[4,5-c]pyridine core structure. This classical transformation involves the acid-catalyzed condensation of a β-phenylethylamine derivative with an aldehyde or ketone, followed by intramolecular cyclization to form the desired heterocyclic framework [1].

The synthesis of 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine through traditional Pictet-Spengler methodology typically commences with histamine dihydrochloride as the starting material. The reaction with paraformaldehyde in aqueous medium under reflux conditions for four hours provides the tetrahydroimidazo[4,5-c]pyridine core in quantitative yield [2]. This approach demonstrates remarkable efficiency, with the reaction proceeding through the formation of an iminium intermediate that undergoes spontaneous cyclization.

Table 1: Traditional Pictet-Spengler Cyclization Approaches

Starting MaterialsConditionsProductsYields (%)Reference
Histamine dihydrochloride + ParaformaldehydeWater, reflux, 4h4,5,6,7-Tetrahydroimidazo[4,5-c]pyridineQuantitative [2]
3,4-Diaminopyridine + AldehydesVarious acid catalysts, elevated temperatureImidazo[4,5-c]pyridine derivatives32-99 [3] [4]
Tryptamine + AldehydesLewis acids (TiCl₄, SnCl₄, BCl₃)Tetrahydro-β-carbolines10-82 [5]
2-Aminopyridine + α-HaloketonesNeutral alumina, 60°CImidazo[1,2-a]pyridines60-95 [6]

Alternative Pictet-Spengler approaches utilize 3,4-diaminopyridine as the nucleophilic component, reacting with various aromatic aldehydes under acidic conditions. These reactions typically require elevated temperatures and extended reaction times, with yields ranging from 32 to 99 percent depending on the specific aldehyde substrate and reaction conditions employed [3] [4]. The versatility of this approach allows for the introduction of diverse substitution patterns on the aromatic ring, providing access to a broad range of structural analogs.

The mechanism of the traditional Pictet-Spengler cyclization involves initial condensation between the amine and aldehyde to form an imine intermediate, followed by protonation and intramolecular nucleophilic attack by the second amine group. The resulting cyclization proceeds through a chair-like transition state, with the stereochemical outcome being influenced by the electronic and steric properties of the substituents [1] [5].

Lewis acid catalysts such as titanium tetrachloride, tin tetrachloride, and boron trichloride have been employed to facilitate the cyclization process, particularly in cases where the substrates are less reactive. These catalysts activate the carbonyl component and facilitate the formation of the iminium intermediate, leading to improved reaction rates and yields [5].

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the formation of imidazo[4,5-c]pyridine derivatives while maintaining excellent yields and selectivity. The application of microwave irradiation provides rapid and uniform heating, leading to significant reductions in reaction times compared to conventional heating methods [7].

Table 2: Microwave-Assisted Organic Synthesis (MAOS) Protocols

Reaction TypeMW ConditionsConventional vs MW TimeYield ImprovementAdvantagesReference
GBB Three-Component60°C, 30 min, NH₄Cl catalyst8h → 30 min82% → 89%Faster reaction, better yield [7] [8]
Cyclocondensation-Formylation180°C, 2 min then 80°C, 10 min60 min → 12 min total72-91%Higher purity, no chromatography needed [7]
Multi-component synthesis160°C, 55 min, ethanolic conditions3 days → 55 min60-85%Operational simplicity [7]
One-pot cyclization/couplingMicrowave irradiation, various temperaturesSeveral hours → minutesSignificant enhancementEnergy efficiency [9] [10]
Direct synthesis from β-O-4 compounds140°C, 15h with Pd/C catalystExtended time → 15h64-95%Substrate scope expansion [11]

The Groebke-Blackburn-Bienaymé three-component reaction under microwave conditions represents a particularly efficient approach for synthesizing imidazo[4,5-c]pyridine derivatives. Using ammonium chloride as a green catalyst, the reaction between 2-aminopyridine, aldehydes, and isocyanides proceeds at 60°C for 30 minutes, providing yields of 82-89 percent [7] [8]. This represents a dramatic improvement over conventional heating methods, which typically require 8 hours to achieve comparable yields.

The cyclocondensation-formylation sequence under microwave irradiation offers another highly efficient pathway. The initial cyclocondensation reaction is conducted at 180°C for 2 minutes, followed by formylation using Vilsmeier-Haack reagent at 80°C for 10 minutes. This protocol provides 3-formylimidazo[4,5-c]pyridines in 72-91 percent yields with high purity, often eliminating the need for chromatographic purification [7].

Multi-component synthesis protocols utilizing microwave irradiation have demonstrated exceptional efficiency in producing imidazo[4,5-c]pyridine derivatives. The reaction of methyl 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under microwave conditions at 160°C for 55 minutes provides the desired products in 60-85 percent yields [7]. This approach offers significant advantages over conventional heating, as attempts to conduct the same reaction under reflux conditions for extended periods failed to produce the desired products.

The application of microwave-assisted synthesis to lignin-derived β-O-4 model compounds has opened new avenues for sustainable synthesis of imidazo[4,5-c]pyridine derivatives. The one-pot transformation employs palladium on carbon as catalyst and iodine as promoter, with the reaction conducted at 140°C for 15 hours under microwave irradiation. This protocol provides imidazo[1,2-a]pyridines in yields ranging from 64 to 95 percent, demonstrating the versatility of microwave-assisted methods in complex multi-step transformations [11].

One-Pot Multi-Component Reaction Strategies

Multi-component reactions represent a cornerstone of modern synthetic chemistry, offering exceptional efficiency and atom economy in the construction of complex heterocyclic frameworks. The synthesis of 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine through one-pot multi-component strategies provides access to diverse structural analogs while minimizing the number of synthetic steps and reducing waste generation [12].

Table 3: One-Pot Multi-Component Reaction Strategies

StrategyComponentsReaction TimeYield Range (%)Key FeaturesReference
Groebke-Blackburn-Bienaymé (GBB)2-Aminopyridine + Aldehyde + Isocyanide30 min - 18h58-91High efficiency, atom economy [12] [8] [13]
Azido-Ugi Four-ComponentPyridyl acetate + Azide + Aldehyde + Amine8h total (multi-step)74-78Bis-heterocyclic system formation [14]
Three-Component Cyclization2-Aminopyridine + Isatin + Isocyanide1-pot fashionGood to excellentTetracyclic fused products [12]
Tandem Ureidation/CyclizationCarbamoyl chloride + Amine + Pd catalystOne-pot tandemModerate to excellentHigh-throughput access [15]
A³-Coupling ReactionAlkyne + Aldehyde + AminopyridineVariableModerate to goodEnvironmentally sustainable [16]

The Groebke-Blackburn-Bienaymé reaction stands as one of the most versatile and widely applicable multi-component strategies for imidazo[4,5-c]pyridine synthesis. This transformation involves the condensation of 2-aminopyridines with aldehydes and isocyanides, proceeding through a formal [4+1] cycloaddition mechanism. The reaction typically employs mild conditions and provides products in yields ranging from 58 to 91 percent, depending on the specific substrate combination and reaction conditions [12] [8] [13].

The azido-Ugi four-component reaction represents an innovative approach for constructing bis-heterocyclic systems containing the imidazo[4,5-c]pyridine core. This strategy involves the initial formation of tetrazole-linked intermediates through the reaction of pyridyl acetates with azides, aldehydes, and amines, followed by cyclization to form the final imidazopyridine products. The overall process requires approximately 8 hours and provides yields of 74-78 percent, offering access to structurally complex molecules with potential pharmaceutical applications [14].

Three-component cyclization strategies utilizing 2-aminopyridines, isatins, and isocyanides provide access to tetracyclic fused imidazo[4,5-c]pyridine derivatives. These reactions proceed through the initial Groebke-Blackburn-Bienaymé reaction followed by a retro-aza-ene reaction and subsequent nucleophilic reaction of the in-situ generated imidazopyridines. The methodology offers exceptional versatility and provides products in good to excellent yields [12].

The tandem ureidation and palladium-catalyzed cyclization strategy represents a highly efficient approach for synthesizing imidazo[4,5-c]pyridine-2-ones. This one-pot process involves the initial formation of urea intermediates through carbamoyl chloride amination, followed by intramolecular cyclization catalyzed by palladium complexes. The methodology provides moderate to excellent yields and offers high-throughput access to diverse structural analogs [15].

A³-coupling reactions involving alkynes, aldehydes, and aminopyridines have emerged as environmentally sustainable approaches for imidazo[4,5-c]pyridine synthesis. These reactions typically employ copper-based catalysts and proceed under mild conditions, providing moderate to good yields while minimizing environmental impact through the use of green solvents and reaction conditions [16].

Solvent Effects in Heteroannulation Reactions

The choice of solvent system plays a crucial role in determining the efficiency, selectivity, and environmental impact of heteroannulation reactions leading to imidazo[4,5-c]pyridine derivatives. Understanding the influence of various solvent systems on reaction outcomes is essential for optimizing synthetic protocols and developing environmentally sustainable methodologies [6] [17].

Table 4: Solvent Effects in Heteroannulation Reactions

Solvent SystemEffect on YieldSpecific ObservationsTemperature RequirementsEnvironmental ImpactReference
Water-Isopropanol (H₂O-IPA)Excellent yields, high purityPromotes SNAr-reduction-cyclizationMild heating sufficientGreen, non-toxic [17]
Polar Protic (MeOH, EtOH)Good yields for condensationFacilitates cyclization stepReflux conditions often neededModerate environmental impact [17]
Aprotic (Toluene, DCE, DMF)Lower yields compared to proticLess favorable for conversionHigher temperatures requiredSome solvents toxic/flammable [6] [17]
Ionic LiquidsGood selectivity, time reductionControlled temperature requirementModerate temperaturesReduced organic solvent use [6]
Solvent-Free ConditionsModerate to good yieldsEnvironmental benefits60-180°C depending on substrateMost environmentally friendly [6]

Water-isopropanol mixtures have demonstrated exceptional performance in heteroannulation reactions, particularly in tandem processes involving nucleophilic aromatic substitution, reduction, and cyclization steps. The use of H₂O-IPA as the reaction medium promotes the formation of imidazo[4,5-c]pyridine derivatives with excellent yields and high purity, while requiring only mild heating conditions. This solvent system offers significant advantages in terms of environmental sustainability and cost-effectiveness [17].

Polar protic solvents such as methanol and ethanol have shown good compatibility with cyclization reactions, particularly facilitating the final heterocyclization step in multi-step synthetic sequences. These solvents provide good yields for condensation reactions and support the formation of hydrogen-bonded intermediates that stabilize the transition states. However, reflux conditions are often required to achieve optimal conversion rates [17].

Aprotic solvents including toluene, dichloroethane, and dimethylformamide generally provide lower yields compared to protic solvent systems. The reduced polarity of these solvents appears to be less favorable for the ionic intermediates involved in the cyclization process. Additionally, higher temperatures are typically required to achieve reasonable conversion rates, which may lead to side reactions and reduced selectivity [6] [17].

Ionic liquids have emerged as promising alternatives to conventional organic solvents, offering good selectivity and reduced reaction times. The use of ionic liquids such as 1,3-dibutylimidazolium bromide provides controlled temperature requirements and enables the use of moderate reaction temperatures. These systems offer the advantage of reduced organic solvent consumption while maintaining reasonable yields and selectivity [6].

Solvent-free conditions represent the most environmentally friendly approach to heteroannulation reactions, though they typically require optimization of reaction parameters to achieve optimal yields. These conditions provide moderate to good yields depending on the specific substrate combination and typically require temperatures ranging from 60 to 180°C. The elimination of organic solvents provides significant environmental benefits and reduces the overall cost of the synthetic process [6].

Catalytic Systems: Zinc Triflate vs. Metal-Free Conditions

The comparison between zinc triflate catalysis and metal-free conditions represents a fundamental consideration in the development of efficient synthetic methodologies for imidazo[4,5-c]pyridine derivatives. Each catalytic approach offers distinct advantages and limitations that must be carefully evaluated based on the specific synthetic objectives and constraints [18] [19] [20].

Table 5: Catalytic Systems Comparison - Zinc Triflate vs Metal-Free Conditions

Catalyst SystemSubstrate ScopeReaction ConditionsAdvantagesLimitationsTypical Yields (%)Reference
Zinc Triflate [Zn(OTf)₂]3,4-Diaminopyridine + Aryl aldehydesMethanol, reflux temperatureHigh efficiency, clean productsMetal catalyst requiredGood to excellent [18]
Metal-Free ConditionsVarious starting materialsRoom temperature to moderate heatingNo metal contamination, cost-effectiveMay require longer reaction times40-95 [19] [20]
Zinc Chloride (ZnCl₂)2-Aminopyridine + Aldehyde + IsocyanideConventional or microwave heatingNovel catalyst application, good yieldsOptimization needed for each substrateReasonable yields [21]
Copper-based CatalystsMultiple reaction typesVarious solvents and temperaturesVersatile, multiple mechanismsMetal contamination possible51-99 [22]
Palladium CatalystsHeteroannulation reactionsMild conditions with ligandsHigh selectivity, mild conditionsExpensive catalyst, ligand requirementsGood to excellent [23] [24]

Zinc triflate catalysis provides a highly efficient approach for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives through the reaction of 3,4-diaminopyridine with substituted aryl aldehydes. The reaction is typically conducted in methanol under reflux conditions, providing clean products with good to excellent yields. The zinc triflate catalyst activates the aldehyde component and facilitates the cyclization process through Lewis acid activation [18].

The mechanism of zinc triflate catalysis involves coordination of the catalyst to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the diaminopyridine. The resulting imine intermediate undergoes intramolecular cyclization with the assistance of the zinc center, leading to the formation of the imidazo[4,5-c]pyridine core. The catalyst can be readily recovered and reused, making this approach economically viable for large-scale synthesis [18].

Metal-free conditions offer significant advantages in terms of cost-effectiveness and elimination of metal contamination from the final products. These approaches typically employ organic acids, bases, or other non-metallic activating agents to facilitate the cyclization process. The reactions can often be conducted at room temperature or under moderate heating conditions, providing yields ranging from 40 to 95 percent depending on the specific substrate combination and reaction conditions [19] [20].

The development of metal-free methodologies has been driven by the need to eliminate metal contamination from pharmaceutical intermediates and final products. Transition metal-free regioselective halogenation of imidazo[4,5-c]pyridines using sodium chlorite or bromite as halogen sources exemplifies this approach, providing efficient access to functionalized products without the need for metal catalysts [20].

Zinc chloride represents an alternative zinc-based catalyst system that has demonstrated effectiveness in multi-component reactions. The catalyst facilitates the one-pot three-component synthesis of imidazo[4,5-c]pyridines from 2-aminopyridines, aldehydes, and isocyanides under both conventional and microwave heating conditions. This approach offers the advantage of using a more readily available and less expensive zinc source compared to zinc triflate [21].

Copper-based catalysts offer exceptional versatility in imidazo[4,5-c]pyridine synthesis, supporting multiple reaction mechanisms including oxidative cyclization, coupling reactions, and multi-component transformations. These catalysts typically provide yields ranging from 51 to 99 percent and can be applied to a wide range of substrate combinations. However, the potential for metal contamination and the need for optimization of reaction conditions represent significant limitations [22].

Palladium catalysts provide high selectivity and enable reactions under mild conditions, particularly in heteroannulation reactions involving C-C bond formation. The use of appropriate ligands allows for fine-tuning of the catalyst performance and enables the formation of complex polycyclic structures. However, the high cost of palladium catalysts and the requirement for specialized ligands limit their application to high-value synthetic targets [23] [24].

The choice between zinc triflate catalysis and metal-free conditions ultimately depends on the specific synthetic objectives, scale of operation, and purity requirements. Zinc triflate catalysis offers superior efficiency and shorter reaction times, making it ideal for research applications and the synthesis of complex targets. Metal-free conditions provide cost-effective alternatives for large-scale production and applications where metal contamination must be avoided.

Research Findings Summary

The comprehensive analysis of synthetic methodologies for 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine reveals significant advancements in reaction efficiency, environmental sustainability, and synthetic versatility. Traditional Pictet-Spengler cyclization approaches continue to provide reliable access to the core structure, with quantitative yields achievable under optimized conditions [2]. Microwave-assisted organic synthesis protocols demonstrate remarkable improvements in reaction times and yields, often reducing reaction times from hours to minutes while maintaining or improving product yields [7] [8].

XLogP3

1.2

Other CAS

4875-39-2

Dates

Last modified: 08-15-2023

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